

In-Depth Technical Guide: 4-Bromoisoquinolin-3-amine (CAS Number: 10321-49-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoisoquinolin-3-amine

Cat. No.: B079041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromoisoquinolin-3-amine**, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical identity, physical properties, and key synthetic considerations. While specific biological activity and signaling pathways for this particular isomer are not extensively documented in publicly available literature, this guide furnishes a foundation for further research and development.

Chemical Identification and Properties

4-Bromoisoquinolin-3-amine, also recognized by its IUPAC name 3-Amino-4-bromoisoquinoline, is a substituted isoquinoline derivative. Its chemical structure features an amino group at the 3-position and a bromine atom at the 4-position of the isoquinoline ring system.

Table 1: Chemical and Physical Data of **4-Bromoisoquinolin-3-amine**

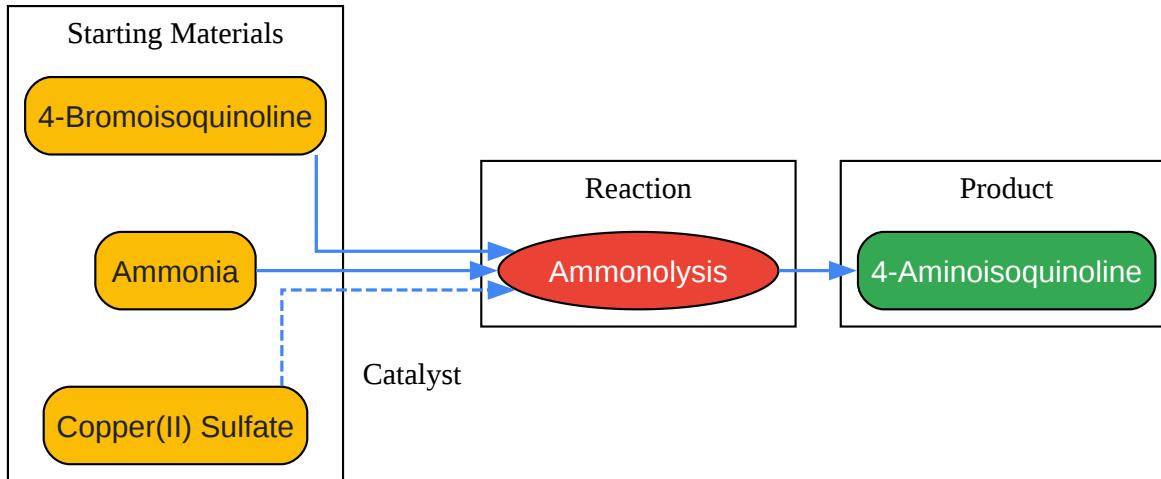
Property	Value	Source
IUPAC Name	4-Bromoisoquinolin-3-amine	N/A
3-Amino-4-bromoisoquinoline	N/A	
Synonyms	4-Bromoisoquinolin-3-amine	[1]
CAS Number	10321-49-0	[1]
Molecular Formula	C ₉ H ₇ BrN ₂	[2]
Molecular Weight	223.07 g/mol	[2]
Calculated Solubility	Very slightly soluble (0.29 g/L at 25 °C)	[1]
Calculated Density	1.649 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)	[1]

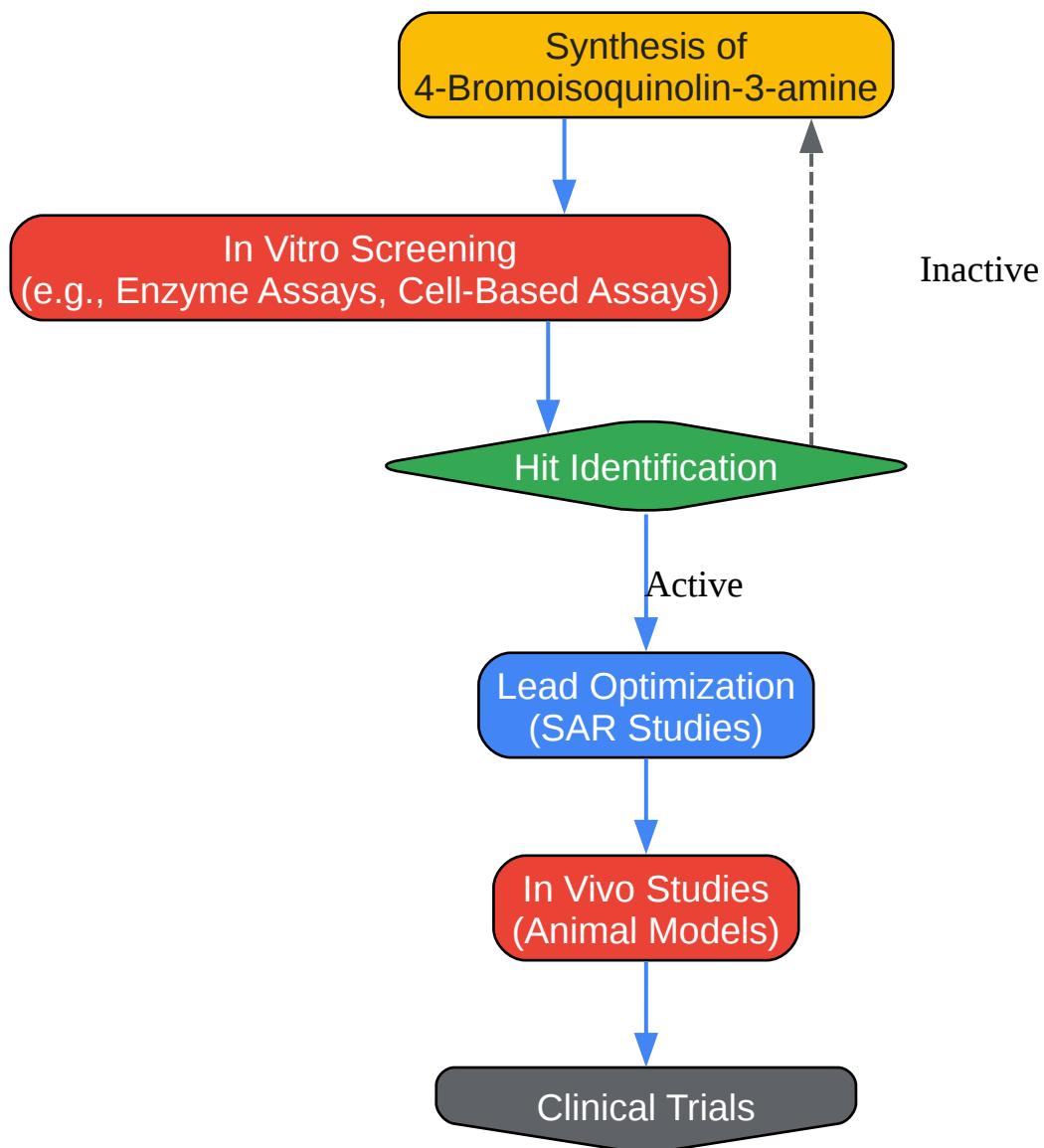
Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **4-Bromoisoquinolin-3-amine** is not readily available in the surveyed literature. However, the synthesis of the closely related and synthetically crucial precursor, 4-aminoisoquinoline from 4-bromoisoquinoline, is well-documented and provides a viable pathway for obtaining the core structure. The subsequent bromination at the 3-position would be the logical next step.

Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

A common method for the synthesis of 4-aminoisoquinoline involves the ammonolysis of 4-bromoisoquinoline. This reaction is typically carried out under high pressure and temperature in the presence of a copper catalyst.


Experimental Protocol: Ammonolysis of 4-Bromoisoquinoline[\[3\]](#)[\[4\]](#)


- Reactants:

- 4-bromoisoquinoline

- Concentrated aqueous ammonia solution (e.g., 25%)[4]
- Copper (II) sulfate pentahydrate (catalyst)[3][4]
- Apparatus:
 - Autoclave or a sealed high-pressure reaction vessel
- Procedure:
 - In an autoclave, combine 4-bromoisoquinoline, concentrated aqueous ammonia, and a catalytic amount of copper (II) sulfate pentahydrate.
 - Seal the autoclave and heat the mixture to a temperature range of 155-170°C.[3][4]
 - Maintain the reaction at this temperature with stirring for approximately 8-16 hours.[3][4]
The internal pressure will typically range from 16-25 Kg/cm².[4]
 - After the reaction is complete, cool the autoclave to room temperature.
 - Make the reaction mixture alkaline with a dilute sodium hydroxide solution.[3]
 - Extract the product with an organic solvent such as benzene or dichloromethane.[3][4]
 - Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous potassium carbonate or sodium sulfate).[3]
 - Remove the solvent under reduced pressure to yield crude 4-aminoisoquinoline.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., benzene) or by column chromatography.[3]

Logical Relationship for the Synthesis of 4-Aminoisoquinoline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 10321-49-0, 3-Amino-4-bromoisoquinoline, 4-Bromoisoquinoline-3-amine - chemBlink [www.chemblink.com]

- 2. usbio.net [usbio.net]
- 3. prepchem.com [prepchem.com]
- 4. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromoisoquinolin-3-amine (CAS Number: 10321-49-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079041#iupac-nomenclature-and-cas-number-of-4-bromoisoquinolin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com